molecular formula C12H13N3 B132214 Pyrimethanil CAS No. 53112-28-0

Pyrimethanil

Cat. No. B132214
CAS RN: 53112-28-0
M. Wt: 199.25 g/mol
InChI Key: ZLIBICFPKPWGIZ-UHFFFAOYSA-N
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Patent
US04992438

Procedure details

To a solution of 2.0 g of 2-anilino-4,6-dimethylpyrimidine in 15 ml of acetic acid was added dropwise a solution of 1.4 g of sodium nitrite in 10 ml of water. After 30 minute's stirring, 50 ml of water was added to the mixture. The resulting crystals were collected by filtration and dried. Recrystallization from ethanol afforded 1.7 g (yield: 74%) of 4,6-dimethyl-2-(N-nitrosoanilino)pyrimidine having a melting point of 117°-121° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:16]([O-])=[O:17].[Na+]>C(O)(=O)C.O>[CH3:14][C:12]1[CH:11]=[C:10]([CH3:15])[N:9]=[C:8]([N:1]([N:16]=[O:17])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C
Name
Quantity
1.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 30 minute's stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)N(C1=CC=CC=C1)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.